1-Hexylamino-2-methyl-2-aminopropane
Description
1-Hexylamino-2-methyl-2-aminopropane is a branched aliphatic amine featuring a hexylamino group (-NH-C₆H₁₃) and a methyl-substituted propane backbone with dual amine functionalities. The hexyl chain likely enhances lipophilicity compared to shorter alkyl analogs, influencing solubility and reactivity in synthetic pathways.
Properties
Molecular Formula |
C10H24N2 |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
1-N-hexyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-4-5-6-7-8-12-9-10(2,3)11/h12H,4-9,11H2,1-3H3 |
InChI Key |
OGRIVWSLGIGFCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1-hexyl-2-methyl- can be achieved through several methods. One common approach involves the alkylation of 1,2-propanediamine with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
1,2-Propanediamine+Hexyl Bromide→1,2-Propanediamine, N1-hexyl-2-methyl-+HBr
Industrial Production Methods
On an industrial scale, the production of 1,2-Propanediamine, N1-hexyl-2-methyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, N1-hexyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1,2-Propanediamine, N1-hexyl-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1-hexyl-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cell membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-hexylamino-2-methyl-2-aminopropane with structurally related compounds, focusing on molecular properties, substituent effects, and applications.
Table 1: Comparative Analysis of 2-Aminopropane Derivatives
*Hypothetical data inferred from analogs.
Key Findings:
Alkyl Chain Length and Lipophilicity: The hexyl group in 1-hexylamino-2-methyl-2-aminopropane provides moderate hydrophobicity compared to isopropylamine (shorter chain, lower molecular weight) and 2-(dodecylamino)-2-methylpropanal oxime (longer dodecyl chain, higher lipophilicity) . Longer alkyl chains enhance membrane permeability and surfactant properties but may reduce aqueous solubility.
Functional Group Diversity: Dual amine groups in the target compound may increase reactivity in condensation or coordination chemistry compared to monoamine analogs like isopropylamine . Aryl-substituted derivatives (e.g., Mexiletine hydrochloride, DOI hydrochloride) exhibit pharmacological activity due to aromatic interactions with biological targets, unlike aliphatic amines .
Applications: Aliphatic amines (e.g., isopropylamine) are widely used as solvents or drug precursors, while aryl-substituted derivatives (e.g., DOI hydrochloride) serve as research tools in neuroscience .
Synthetic Relevance: Branched amines like 1-hydroxymethyl-1-methylethanaminium chloride (from ) are intermediates in sulfate synthesis, indicating that 1-hexylamino-2-methyl-2-aminopropane could similarly act as a precursor for sulfonated or functionalized amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
